4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a methoxy group, a bromine atom, and two methyl groups attached to a benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of strong acids and bases to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the sulfonate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form intermediates that interact with nucleophiles, leading to the formation of various products. The molecular pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene: Similar structure but lacks the sulfonate group.
4-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate: Similar structure but lacks the bromine atom.
4-bromo-2,5-dimethylbenzene-1-sulfonate: Similar structure but lacks the methoxy group.
Uniqueness
4-methoxyphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of all three functional groups (methoxy, bromine, and sulfonate) on the benzene ring
Properties
IUPAC Name |
(4-methoxyphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO4S/c1-10-9-15(11(2)8-14(10)16)21(17,18)20-13-6-4-12(19-3)5-7-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSDWPDCRKVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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